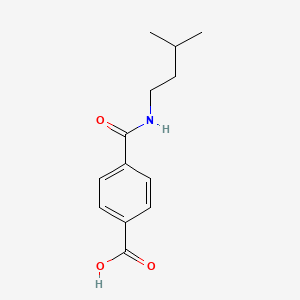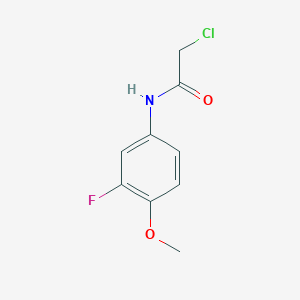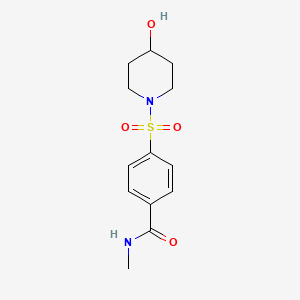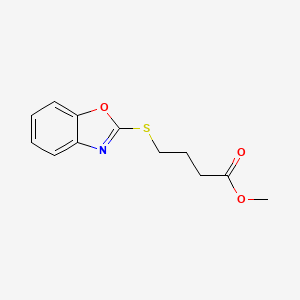
5-((4-Hydroxypiperidin-1-yl)sulfonyl)indolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((4-Hydroxypiperidin-1-yl)sulfonyl)indolin-2-one, also known as JNK-IN-8, is a small molecule inhibitor of c-Jun N-terminal kinase (JNK) signaling pathway. JNK is a member of the mitogen-activated protein kinase (MAPK) family and plays a crucial role in various cellular processes, such as cell proliferation, differentiation, apoptosis, and inflammation. JNK activation has been linked to the pathogenesis of several diseases, including cancer, neurodegenerative disorders, and metabolic disorders. Therefore, JNK inhibition has emerged as a potential therapeutic strategy for these diseases.
Wirkmechanismus
5-((4-Hydroxypiperidin-1-yl)sulfonyl)indolin-2-one inhibits JNK signaling pathway by binding to the ATP-binding site of JNK and preventing its phosphorylation and activation. This compound has been shown to selectively inhibit JNK1 and JNK2 isoforms, while sparing JNK3 isoform. This compound has also been shown to inhibit the downstream targets of JNK, such as c-Jun and ATF2 transcription factors.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound induces cell cycle arrest and apoptosis by activating the p53 pathway and inhibiting the anti-apoptotic Bcl-2 protein. This compound also inhibits cancer cell migration and invasion by downregulating the expression of matrix metalloproteinases (MMPs).
In neuronal cells, this compound protects against oxidative stress and inflammation by activating the Nrf2-ARE pathway and inhibiting the NF-κB pathway. This compound also promotes neuronal survival and neurite outgrowth by activating the Akt and ERK pathways.
In metabolic cells, this compound improves insulin sensitivity and glucose uptake by inhibiting the JNK-mediated phosphorylation of insulin receptor substrate 1 (IRS-1) and activating the Akt pathway. This compound also reduces body weight and adiposity by inhibiting the JNK-mediated phosphorylation of c-Jun and activating the PPARγ pathway.
Vorteile Und Einschränkungen Für Laborexperimente
5-((4-Hydroxypiperidin-1-yl)sulfonyl)indolin-2-one has several advantages for lab experiments. It is a highly selective and potent inhibitor of JNK, with an IC50 value of 4.9 nM for JNK1 and 18.7 nM for JNK2. This compound has also been shown to have good pharmacokinetic properties, such as high oral bioavailability and long half-life.
However, this compound also has some limitations for lab experiments. It is a small molecule inhibitor and may have off-target effects on other kinases. This compound may also have variable potency and selectivity in different cell types and animal models.
Zukünftige Richtungen
5-((4-Hydroxypiperidin-1-yl)sulfonyl)indolin-2-one has several potential future directions for research. One direction is to explore its therapeutic applications in other diseases, such as inflammatory bowel disease, rheumatoid arthritis, and cardiovascular disease. Another direction is to develop more potent and selective JNK inhibitors based on the structure-activity relationship of this compound. Furthermore, the combination of JNK inhibitors with other targeted therapies, such as immune checkpoint inhibitors and tyrosine kinase inhibitors, may enhance their therapeutic efficacy.
Synthesemethoden
The synthesis of 5-((4-Hydroxypiperidin-1-yl)sulfonyl)indolin-2-one involves several steps, starting from the reaction of 5-bromo-2-nitrobenzoic acid with 4-hydroxypiperidine to form 5-bromo-2-nitrobenzoylpiperidine. This intermediate is then reacted with 2-aminoindan-2-one to form this compound. The synthesis of this compound has been optimized to improve the yield and purity of the product.
Wissenschaftliche Forschungsanwendungen
5-((4-Hydroxypiperidin-1-yl)sulfonyl)indolin-2-one has been extensively studied for its potential therapeutic applications in various diseases. In cancer, JNK activation has been implicated in tumor growth, invasion, and metastasis. This compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and pancreatic cancer. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
In neurodegenerative disorders, JNK activation has been linked to neuronal cell death and neuroinflammation. This compound has been shown to protect neurons from oxidative stress and inflammation in models of Parkinson's disease and Alzheimer's disease.
In metabolic disorders, JNK activation has been linked to insulin resistance and obesity. This compound has been shown to improve insulin sensitivity and reduce body weight in animal models of obesity and type 2 diabetes.
Eigenschaften
IUPAC Name |
5-(4-hydroxypiperidin-1-yl)sulfonyl-1,3-dihydroindol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4S/c16-10-3-5-15(6-4-10)20(18,19)11-1-2-12-9(7-11)8-13(17)14-12/h1-2,7,10,16H,3-6,8H2,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQRAPHWXMGMAFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)S(=O)(=O)C2=CC3=C(C=C2)NC(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2,5-Dimethylphenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B7541417.png)

![(3-hydroxypiperidin-1-yl)-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)methanone](/img/structure/B7541442.png)
![2-[(5-Methylthiophene-2-carbonyl)amino]butanoic acid](/img/structure/B7541444.png)
![2-[[2-[(4-Chlorophenyl)methylsulfanyl]acetyl]amino]butanoic acid](/img/structure/B7541448.png)

![2-[[(E)-3-(3-chloro-4-fluorophenyl)prop-2-enoyl]amino]butanoic acid](/img/structure/B7541469.png)
![2-[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]ethanol](/img/structure/B7541484.png)

![3-[4-(2-Fluorophenyl)sulfonylpiperazin-1-yl]propanoic acid](/img/structure/B7541495.png)


